7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole
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Overview
Description
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[4,5-e][2,1,3]benzothiadiazole core with a methyl group at the 7th position.
Preparation Methods
The synthesis of 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting product is then purified and characterized using techniques such as NMR, HPLC, and MS spectral analysis .
Chemical Reactions Analysis
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include ethyl 2-chloro-3-oxobutanoate and various triazoles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . In cancer cells, it induces DNA fragmentation and inhibits DNA repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole include:
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These derivatives have shown selective inhibition of Mycobacterium tuberculosis and have been evaluated for their potential as antimycobacterial agents.
7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles: These compounds have demonstrated significant anticancer activity and radiosensitizing properties.
Properties
IUPAC Name |
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-4-9-5-2-3-6-8(7(5)10-4)12-13-11-6/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFCCRUIDFXCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=C3C(=NSN3)C2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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